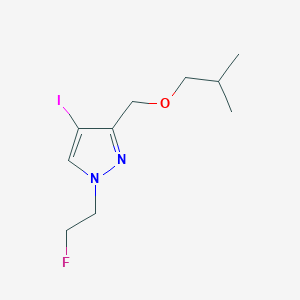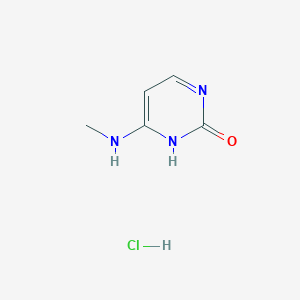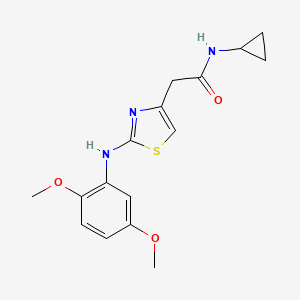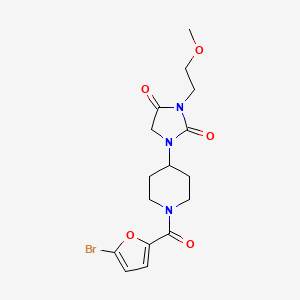![molecular formula C18H16F3NO3 B2637362 2-(4-formyl-2,6-dimethylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 735307-63-8](/img/structure/B2637362.png)
2-(4-formyl-2,6-dimethylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-formyl-2,6-dimethylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide” is a chemical compound with the linear formula C10H11NO4 . It has a molecular weight of 209.203 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach has been used in the synthesis of related compounds . This approach, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of this compound includes a formyl group, a dimethylphenoxy group, and a trifluoromethylphenyl group . The presence of these groups could bestow distinctive physical-chemical properties to the compound .Chemical Reactions Analysis
While specific chemical reactions involving “2-(4-formyl-2,6-dimethylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide” are not mentioned in the available data, related compounds have been involved in reactions such as the catalytic protodeboronation of pinacol boronic esters .Aplicaciones Científicas De Investigación
Potential Pesticide Applications : Compounds similar to the one , such as N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, have been characterized for their potential as pesticides. These compounds have been studied using X-ray powder diffraction, revealing their structural properties which could be crucial in understanding their effectiveness as pesticides (Olszewska, Tarasiuk, & Pikus, 2011).
Anticonvulsant Activity : Derivatives of 2,6-dimethylphenoxyacetamide have been synthesized and investigated for anticonvulsant activity. One such derivative demonstrated significant effectiveness in preventing seizures in animal models. This research provides insights into the therapeutic potential of these compounds in treating neurological disorders (Pękala et al., 2011).
Antimicrobial and Hemolytic Activity : The antimicrobial and hemolytic activities of certain derivatives of phenoxyacetamide have been explored. These compounds were found to exhibit activity against various microbial species, suggesting their potential in antimicrobial applications (Gul et al., 2017).
Synthetic Chemistry and Molecular Structure : The synthesis and structural analysis of various acetamide derivatives, including those similar to the compound , have been a topic of study. These analyses provide valuable information on the molecular structure and potential chemical properties of these compounds (Hirota et al., 1978).
Radiosynthesis for Imaging Studies : Research has been conducted on the synthesis of specific derivatives for use in positron emission tomography (PET) imaging. Such studies are crucial in developing new imaging agents for medical diagnostics (Dollé et al., 2008).
Herbicidal Activity : Novel derivatives of phenoxyacetamide have been synthesized and tested for herbicidal activity. This research contributes to the development of new herbicides for agricultural use (Wu et al., 2011).
Pharmacological Properties : Various derivatives of 2,6-dimethylphenoxyacetamide have been synthesized and analyzed for their pharmacological properties, including potential antibacterial agents. Such studies highlight the diverse applications of these compounds in medicine (Shah et al., 2001).
Propiedades
IUPAC Name |
2-(4-formyl-2,6-dimethylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO3/c1-11-7-13(9-23)8-12(2)17(11)25-10-16(24)22-15-5-3-14(4-6-15)18(19,20)21/h3-9H,10H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMOVJZLGHELIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=CC=C(C=C2)C(F)(F)F)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-formyl-2,6-dimethylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2637282.png)

![Methyl N-[[4-(furan-2-yl)thiophen-2-yl]methyl]carbamate](/img/structure/B2637285.png)



![N-[2-(naphthalen-2-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2637292.png)
![N-(3,4-dimethoxyphenethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2637293.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2637295.png)

![N-(4-ethoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2637297.png)

